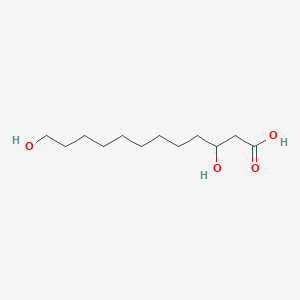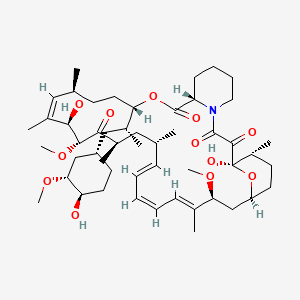
Alendronate(1-)
描述
Alendronate(1-) is a nitrogen-containing bisphosphonate that is widely used in the treatment of bone diseases such as osteoporosis and Paget’s disease. It works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .
准备方法
Synthetic Routes and Reaction Conditions: Alendronate sodium can be synthesized by sequentially adding 4-aminobutyric acid, phosphorous acid, and an ionic liquid in a reaction kettle. Phosphorus trichloride is then added while heating to 60-65°C, and the temperature is controlled to be 55-65°C for the reaction. The product is refined to obtain white crystalline powder alendronate sodium trihydrate .
Industrial Production Methods: In industrial settings, alendronate sodium is often prepared using hydrophilic interaction liquid chromatography coupled with a charged aerosol detector. This method is particularly useful due to the high polarity and absence of chromophoric groups in alendronate sodium .
化学反应分析
Types of Reactions: Alendronate(1-) primarily undergoes substitution reactions due to its bisphosphonate structure. It does not typically undergo oxidation or reduction reactions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of alendronate(1-) include phosphorus trichloride, phosphorous acid, and various ionic liquids. The reactions are typically carried out at controlled temperatures ranging from 55-65°C .
Major Products Formed: The major product formed from the reactions involving alendronate(1-) is alendronate sodium trihydrate, which is used in various pharmaceutical formulations .
科学研究应用
Chemistry: In chemistry, alendronate(1-) is used as a reagent in the synthesis of other bisphosphonates and related compounds. It is also used in studies involving bone mineralization and resorption .
Biology: In biological research, alendronate(1-) is used to study the mechanisms of bone resorption and the effects of bisphosphonates on osteoclasts. It is also used in the development of new treatments for bone diseases .
Medicine: Medically, alendronate(1-) is used to treat osteoporosis, Paget’s disease, and other conditions involving bone loss. It is often administered orally and is known to increase bone mineral density and reduce the risk of fractures .
Industry: In the pharmaceutical industry, alendronate(1-) is used in the formulation of various drugs aimed at treating bone diseases. It is also used in the development of new drug delivery systems, such as lipid particles and microneedle arrays .
作用机制
Alendronate(1-) works by binding to bone hydroxyapatite. When bone resorption occurs, the local acidification releases alendronate, which is then taken up by osteoclasts through fluid-phase endocytosis. This inhibits osteoclast-mediated bone resorption, leading to an increase in bone mineral density .
相似化合物的比较
Similar Compounds:
- Zoledronate
- Pamidronate
- Etidronate
- Risedronate
Comparison: Alendronate(1-) is unique among bisphosphonates due to its high affinity for bone hydroxyapatite and its potent inhibition of osteoclast-mediated bone resorption. Compared to other bisphosphonates like zoledronate and pamidronate, alendronate(1-) has a longer half-life and is more effective in increasing bone mineral density .
属性
IUPAC Name |
(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPWJRAVKPPFI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO7P2- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)

![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)





![(4E,6E,8E,10E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-18,19,21,23,25-pentahydroxy-12,13-dimethyl-15-oxo-14,27-dioxabicyclo[21.3.1]heptacosa-4,6,8,10,16-pentaene-26-carboxylic acid](/img/structure/B1258606.png)

![4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B1258609.png)
![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)
![1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1258612.png)

